molecular formula C18H20N2O B2448660 N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1208976-09-3

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2448660
CAS No.: 1208976-09-3
M. Wt: 280.371
InChI Key: ANIHSKXCBRSZIM-UHFFFAOYSA-N
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Description

The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives are used in various chemical reactions. For example, they can be used as ligands in coupling reactions .

Future Directions

The field of pyrrolidine derivatives is a dynamic one, with new compounds being synthesized and tested for various applications. The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Properties

IUPAC Name

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIHSKXCBRSZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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